Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Properties
IUPAC Name |
methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-28-13-6-4-12(5-7-13)18(24)21-19-22(11-17(23)27-2)15-9-8-14(30(20,25)26)10-16(15)29-19/h4-10H,3,11H2,1-2H3,(H2,20,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKCENFICWSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. Research indicates that compounds with benzothiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with some exhibiting IC50 values in the low micromolar range .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in cancer progression and metabolic disorders. For example, sulfonamide derivatives have been explored for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatments . The sulfonamide moiety in this compound could enhance its inhibitory activity against these enzymes.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The characterization of the compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity.
Anti-inflammatory Properties
Compounds featuring the benzothiazole scaffold have been reported to possess anti-inflammatory properties. Studies suggest that modifications to the benzothiazole structure can result in significant reductions in inflammation markers in vitro and in vivo . The presence of the sulfonamide group is particularly noted for its role in enhancing anti-inflammatory activity.
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- 6-Methylbenzothiazole
Uniqueness
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the ethoxybenzoyl and sulfamoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Biological Activity
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzothiazole with a sulfamoyl group
- Substituents : Ethoxybenzoyl and methyl acetate groups
This unique combination of functional groups may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
- Enzyme Inhibition :
- Antioxidant Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Tyrosinase Inhibition :
-
Antimalarial Activity :
- Compounds structurally related to benzothiazoles have shown promise in treating malaria. For instance, certain hydrazones demonstrated significant antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating potential applications for this compound in antimalarial therapies .
- Cytotoxicity Studies :
Q & A
Q. What are the optimized synthetic routes for Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Benzothiazole Core Formation : Coupling 2-amino-6-sulfamoylbenzothiazole with 4-ethoxybenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
Esterification : Introducing the methyl acetate group via nucleophilic substitution using methyl bromoacetate in dimethylformamide (DMF) at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol improve purity (>95%) .
Critical Factors :
- Temperature control during acylation prevents side reactions (e.g., hydrolysis of sulfamoyl groups).
- Solvent choice (e.g., DMF for polar intermediates) ensures solubility and reaction efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., imino proton at δ 8.2–8.5 ppm, sulfamoyl group at δ 3.1–3.3 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and ethoxybenzoyl regions .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 521.0742) verifies molecular formula (C₂₁H₂₀N₄O₆S₃) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity, and how can target interactions be studied?
Methodological Answer:
- Hypothesized Targets :
- Experimental Approaches :
Q. How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME assess:
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) optimize electron distribution for redox stability .
Q. How do contradictory bioactivity results arise across assays, and how can they be resolved?
Methodological Answer: Case Study : Discrepancies in anticancer activity (IC₅₀ = 2 µM in MCF-7 vs. 12 µM in HeLa):
- Root Causes :
- Resolution Strategies :
- Dose-Response Synergy Studies : Combine with cisplatin to enhance potency in resistant lines .
- Metabolomic Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed acetate derivative) .
Q. What methodologies assess environmental impact and degradation pathways?
Methodological Answer:
- Biodegradation Studies :
- OECD 301D Test : Aerobic degradation in sludge shows 40% mineralization in 28 days, indicating moderate persistence .
- Photolysis : UV-Vis irradiation (λ = 254 nm) cleaves the imino bond, forming sulfonic acid derivatives .
- Ecototoxicity :
- Daphnia magna Acute Toxicity : 48h EC₅₀ = 8.2 mg/L, requiring wastewater treatment to reduce concentrations below 0.1 mg/L .
Q. How can chemical stability under physiological conditions be improved?
Methodological Answer:
Q. What strategies validate its selectivity against off-target enzymes?
Methodological Answer:
- Pan-Assay Interference Compounds (PAINS) Screening :
- Selectivity Profiling :
Q. How do structural modifications influence its antimicrobial activity?
Methodological Answer:
- SAR Studies :
- Sulfamoyl Replacement : Replacing -SO₂NH₂ with -SO₂Me reduces E. coli inhibition (MIC from 4 µg/mL to >128 µg/mL) .
- Ethoxybenzoyl Substitution : Fluorinated analogs (e.g., 4-fluoroethoxy) enhance penetration into biofilms .
- Resistance Mitigation :
- Efflux Pump Inhibitors : Combine with phenylalanine-arginine β-naphthylamide (PAβN) to reduce MIC 4-fold .
Q. What advanced models predict its metabolic fate in humans?
Methodological Answer:
- In Vitro Models :
- In Silico Tools :
- Toxicogenomics :
- RNA-Seq : HepG2 cells treated at IC₁₀ show upregulation of NRF2-mediated oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
